![molecular formula C21H21FN4O2 B3887346 3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3887346.png)
3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine
Übersicht
Beschreibung
3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine is a complex organic compound that features a pyrrolidine ring, a triazine ring, and various substituents including dimethoxyphenyl and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine typically involves multi-step organic synthesis. One common method involves the formation of the pyrrolidine ring followed by the introduction of the triazine ring and the necessary substituents. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazine Ring: This step often involves the use of triazine precursors and coupling reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Triazine Derivatives: Compounds with triazine rings, such as melamine and cyanuric acid.
Substituted Aromatics: Compounds with similar aromatic substituents, such as dimethoxybenzene and fluorobenzene.
Uniqueness
3-[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine is unique due to its specific combination of structural features, including the presence of both pyrrolidine and triazine rings, as well as the specific substituents. This unique structure contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-27-19-9-5-7-15(20(19)28-2)14-10-11-26(13-14)21-24-18(12-23-25-21)16-6-3-4-8-17(16)22/h3-9,12,14H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFULXWWOOUJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCN(C2)C3=NC(=CN=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


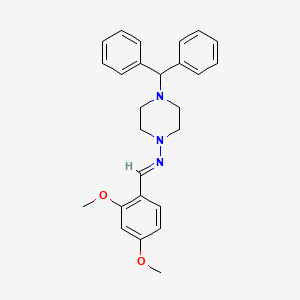
![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887278.png)
![3-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887283.png)
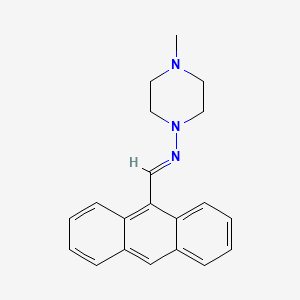
![4-[(3Z)-2-(4-chlorophenyl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B3887292.png)
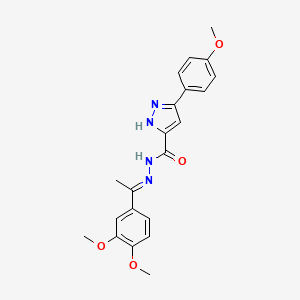
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B3887313.png)
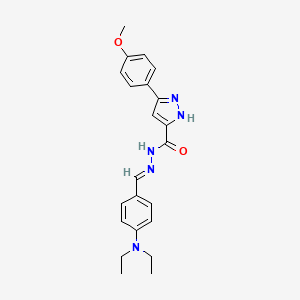
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide](/img/structure/B3887329.png)
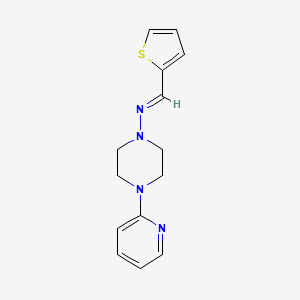
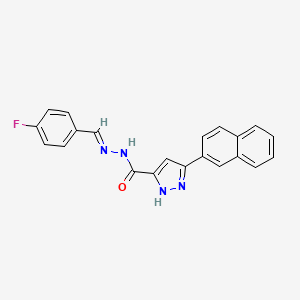
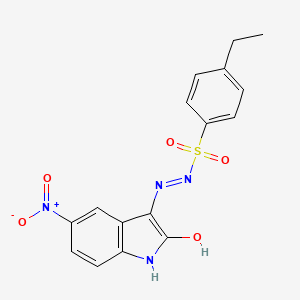
![N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B3887351.png)
![1-(5-methoxy-2-furoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3887356.png)
